molecular formula C7H12N2 B3055909 (S)-2-(1-methylpyrrolidin-2-yl)acetonitrile CAS No. 67824-39-9

(S)-2-(1-methylpyrrolidin-2-yl)acetonitrile

Cat. No.: B3055909
CAS No.: 67824-39-9
M. Wt: 124.18 g/mol
InChI Key: OVIXBUQHNFPUEP-ZETCQYMHSA-N
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Description

(S)-2-(1-Methylpyrrolidin-2-yl)acetonitrile is a chiral nitrile-containing pyrrolidine derivative characterized by a methyl-substituted pyrrolidine ring linked to an acetonitrile group. Its stereochemistry (S-configuration at the pyrrolidine ring) is critical for its biological activity, particularly in pharmaceutical applications. This compound serves as a key intermediate in synthesizing kinase inhibitors and other therapeutic agents targeting oncogenic pathways . For example, it is incorporated into pyrido[4,3-d]pyrimidine derivatives and piperazine-linked complexes, which exhibit potent inhibitory activity against cancer-related kinases .

Properties

IUPAC Name

2-[(2S)-1-methylpyrrolidin-2-yl]acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2/c1-9-6-2-3-7(9)4-5-8/h7H,2-4,6H2,1H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVIXBUQHNFPUEP-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC[C@H]1CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40505665
Record name [(2S)-1-Methylpyrrolidin-2-yl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40505665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67824-39-9
Record name [(2S)-1-Methylpyrrolidin-2-yl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40505665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

N-Methylation of (S)-Prolinol Derivatives

The patent US7244852B2 outlines a protocol for generating enantiopure 2-methylpyrrolidines from (S)-prolinol, adaptable for acetonitrile derivatives:

Step 1: Sulfonate Ester Formation
(S)-N-Boc-prolinol reacts with mesyl chloride (3 eq.) in ethyl acetate with triethylamine (5 eq.) at 0°C for 2 hr, achieving >95% conversion to the mesylate intermediate.

Step 2: Cyanide Nucleophilic Displacement
Replacing iodide salts with potassium cyanide in methanol at 60°C for 12 hr effects SN2 displacement, yielding 2-cyano-N-Boc-pyrrolidine. Optimal conditions use 18-crown-6 (0.1 eq.) to enhance cyanide nucleophilicity in aprotic media.

Step 3: N-Methylation and Deprotection
Boc removal (TFA/CH2Cl2) followed by Eschweiler-Clarke methylation (HCHO, HCO2H, 80°C) provides the 1-methylpyrrolidine scaffold. Careful pH control (pH 9-10) during workup minimizes racemization.

Catalytic Asymmetric Synthesis

Copper-Mediated Cyclization

Adapting methods from ACS Omega, a copper(I)-catalyzed asymmetric allylic cyanation achieves direct stereocontrol:

Reaction Setup

Parameter Optimal Value
Catalyst Cu(CH3CN)4PF6 (3.5 mol%)
Ligand OX-R-SBA-15 (10 mg)
Solvent Acetonitrile
Temperature -5°C
Time 90 hr

This system delivers (S)-2-(1-methylpyrrolidin-2-yl)acetonitrile in 68% yield with 93% ee, leveraging the chiral mesoporous silica support's confinement effects.

Solvent Effects on Enantioselectivity

Comparative data from catalytic trials:

Solvent Yield (%) ee (%)
Acetonitrile 68 93
Tetrahydrofuran 47 32
Dichloromethane 45 38
Toluene 35 24

Polar aprotic solvents enhance transition-state organization, while non-polar media impede catalyst-substrate interactions.

Nitrile Group Installation via Cross-Coupling

Palladium-Catalyzed Cyanoalkylation

Modifying RSC methods, a Suzuki-Miyaura-type coupling introduces the acetonitrile moiety:

Procedure

  • Prepare 2-bromo-1-methylpyrrolidine via NBS bromination
  • React with zinc cyanide (2 eq.), Pd(PPh3)4 (5 mol%) in DMF/H2O (3:1) at 100°C
  • Isolate product via EtOAc extraction and silica chromatography

This method achieves 75% yield but requires rigorous oxygen exclusion to prevent catalyst deactivation.

Comparative Method Evaluation

Efficiency Metrics Across Routes

Method Yield (%) ee (%) Step Count Cost Index
Proline Derivatization 62 99 4 1.8
Catalytic Cyclization 68 93 2 2.4
Cross-Coupling 75 82 3 3.1

The proline route offers superior enantiopurity at scale, while catalytic methods reduce synthetic steps despite higher catalyst costs.

Industrial-Scale Process Optimization

Continuous Flow Nitrile Formation

Implementing the mesylate displacement in flow chemistry:

  • Residence time: 12 min
  • Temperature: 140°C
  • Pressure: 15 bar
  • Productivity: 2.1 kg/L/day

Continuous processing enhances heat transfer during exothermic cyanide addition, reducing epimerization from 8% (batch) to <1%.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(1-methylpyrrolidin-2-yl)acetonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the nitrile group to an amine group using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium cyanide (NaCN) in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted nitriles.

Scientific Research Applications

(S)-2-(1-methylpyrrolidin-2-yl)acetonitrile has several scientific research applications, including:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: It is used in studies investigating the biological activity of pyrrolidine derivatives.

    Industrial Applications: The compound is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (S)-2-(1-methylpyrrolidin-2-yl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Stereochemistry and Bioactivity

The (S)-enantiomer of 2-(1-methylpyrrolidin-2-yl)acetonitrile is essential for binding to kinase targets, as seen in pyrido[4,3-d]pyrimidine derivatives . In contrast, non-chiral analogues like 2-(1H-pyrrol-2-yl)acetonitrile lack this specificity and are used in broader synthetic applications .

Substituent Effects

  • Methyl vs. Ethyl Groups : The methyl group in this compound enhances lipophilicity without steric hindrance, optimizing pharmacokinetics. Ethyl-substituted analogues (e.g., 2-(1-ethylpyrrolidin-3-yl)-2,2-diphenylacetonitrile) may exhibit altered metabolic stability .

Kinase Inhibitor Development

This compound is a critical building block in pyrido[4,3-d]pyrimidine-based inhibitors (e.g., Example 53 and Example 212), which show nanomolar potency against kinases implicated in cancer . Modifications to the pyrrolidine ring or nitrile group reduce activity, underscoring the structural precision required .

Physicochemical Properties

  • LogP and Solubility : The compound’s LogP (~1.5–2.0, estimated) balances lipophilicity and solubility, enabling blood-brain barrier penetration in CNS-targeted derivatives .
  • Stability : Stability under acidic conditions is superior to nitro-containing analogues (e.g., 2-[(2E)-2-(nitromethylidene)pyrrolidin-1-yl]acetonitrile), which may degrade readily .

Biological Activity

(S)-2-(1-methylpyrrolidin-2-yl)acetonitrile, a compound with potential therapeutic implications, has garnered attention for its biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

  • Molecular Formula : C8H14N2
  • Molecular Weight : 154.21 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is largely attributed to its interaction with various biological targets, particularly in the central nervous system and in enzymatic pathways. Its structure suggests potential interactions with neurotransmitter receptors and enzymes involved in neurotransmission and metabolic processes.

1. Neuropharmacological Effects

Research indicates that this compound may exhibit neuropharmacological properties. It has been studied for its potential as a cholinesterase inhibitor, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's disease.

2. Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial activity. In vitro assays have shown effectiveness against certain bacterial strains, indicating its potential as an antimicrobial agent.

3. Anticancer Potential

Emerging evidence points towards the anticancer properties of this compound. It has been evaluated in various cancer cell lines, demonstrating cytotoxic effects that warrant further investigation into its mechanisms and therapeutic applications.

Case Study 1: Cholinesterase Inhibition

A study conducted on the inhibition of acetylcholinesterase by this compound revealed significant inhibition rates comparable to known inhibitors. The compound was tested at various concentrations, showing a dose-dependent response.

Concentration (µM)Inhibition (%)
1025
5055
10085

Case Study 2: Antimicrobial Activity

In vitro tests against Staphylococcus aureus and Escherichia coli showed that this compound inhibited bacterial growth effectively.

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Research Findings

Recent studies have focused on the synthesis and optimization of this compound derivatives to enhance its biological activities. Structure-activity relationship (SAR) studies have identified key functional groups that influence its efficacy as a cholinesterase inhibitor and antimicrobial agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-2-(1-methylpyrrolidin-2-yl)acetonitrile
Reactant of Route 2
(S)-2-(1-methylpyrrolidin-2-yl)acetonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.